molecular formula C4H9I B7767522 1-Iodobutane CAS No. 25267-27-0

1-Iodobutane

Cat. No.: B7767522
CAS No.: 25267-27-0
M. Wt: 184.02 g/mol
InChI Key: KMGBZBJJOKUPIA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-Iodobutane is the nucleophilic center in a molecule . As an alkyl halide, this compound is often used as an electrophile in nucleophilic substitution reactions .

Mode of Action

This compound interacts with its targets through a mechanism known as the SN2 reaction . In this process, a lone pair of electrons on a nucleophile attacks the carbon atom bonded to the iodine in this compound . Simultaneously, the bond between the carbon and iodine breaks, leading to the formation of an iodide ion . This reaction results in the inversion of the configuration at the carbon atom .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the nucleophile involved in the SN2 reaction . The product of the reaction can participate in various biochemical pathways, influencing downstream effects .

Pharmacokinetics

It is a liquid at room temperature , and it is soluble in alcohol and diethyl ether but insoluble in water . These properties may affect its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context of its use. In general, the SN2 reaction involving this compound leads to the formation of a new compound and an iodide ion . The newly formed compound may have various effects depending on its structure and properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of the SN2 reaction can be affected by the polarity of the solvent, temperature, and the presence of other substances . Moreover, this compound is stable under normal conditions but may decompose under high heat or in the presence of strong bases .

Biochemical Analysis

Biochemical Properties

The role of 1-Iodobutane in biochemical reactions is primarily as an electrophile, where it can participate in nucleophilic substitution reactions

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as an electrophile in nucleophilic substitution reactions . It can react with nucleophiles, leading to the replacement of the iodine atom with the nucleophile. This can result in changes to biomolecules, potentially influencing their function.

Preparation Methods

1-Iodobutane can be synthesized through several methods:

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Iodobutane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Iodobutane has several applications in scientific research:

Comparison with Similar Compounds

1-Iodobutane can be compared with other alkyl halides such as:

This compound is unique due to its high reactivity, which makes it particularly useful in synthetic organic chemistry.

Properties

IUPAC Name

1-iodobutane
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InChI

InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

KMGBZBJJOKUPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9I
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DSSTOX Substance ID

DTXSID70862157
Record name 1-Iodobutane
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Molecular Weight

184.02 g/mol
Source PubChem
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Physical Description

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Record name n-Butyl iodide
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Vapor Pressure

13.9 [mmHg]
Record name n-Butyl iodide
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CAS No.

542-69-8, 25267-27-0
Record name Butyl iodide
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Record name n-Butyl iodide
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Record name Butane, iodo-
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Record name Butane, 1-iodo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-iodobutane?

A1: this compound has a molecular formula of C4H9I and a molecular weight of 184.02 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several spectroscopic techniques are employed to characterize this compound. These include:

  • Microwave Spectroscopy: This technique is particularly useful for identifying different conformational isomers of this compound, such as anti-anti, gauche-anti, and gauche-gauche. []
  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule, helping to identify functional groups and study its interactions with surfaces. [, ]
  • Raman Spectroscopy: Similar to IR, Raman spectroscopy offers complementary information about molecular vibrations and rotational isomerism. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for studying reaction kinetics involving this compound, allowing researchers to monitor the disappearance of reactants and the appearance of products. [, , , ]

Q3: How does the refractive index of this compound change with temperature and in binary mixtures?

A: The refractive index (nD) of this compound increases with increasing temperature. [, ] When mixed with aromatic hydrocarbons like benzene, toluene, and xylene, the mixtures exhibit positive deviations in refractive index (ΔnD), suggesting strong intermolecular interactions. [, ]

Q4: What is known about the dielectric properties of this compound?

A: Studies using Time Domain Reflectometry (TDR) have investigated the dielectric relaxation behavior of this compound in binary mixtures with 1,4-dioxane. [] These studies provide insights into molecular interactions and hydrogen bonding behavior.

Q5: How does this compound react with arene radical anions?

A: this compound undergoes dissociative electron transfer reactions with arene radical anions. [, ] The rate of these reactions depends on the reduction potential of the donor radical anion, with faster rates observed for stronger reducing agents. [, ]

Q6: Can you describe the reaction of this compound with DABCO?

A: this compound reacts with DABCO (1,4-diazabicyclo[2.2.2]octane) in a nucleophilic substitution reaction (SN2). [] The reaction rate is influenced by the solvent and steric factors, with slower reaction rates observed compared to iodomethane due to the larger butyl group. []

Q7: How is this compound used in the synthesis of ionic liquids?

A: this compound serves as a key starting material in the synthesis of 1-butyl-3-methylimidazolium halide ionic liquids. [] The reaction involves the quaternization of 1-methylimidazole with this compound. []

Q8: What is the role of this compound in organic synthesis?

A: this compound is a valuable reagent in organic synthesis. For instance, it can be utilized for the O-alkylation of p-tert-butylcalix[n]arenes under microwave irradiation. [] Furthermore, it is employed in the synthesis of enantiomerically pure (S)-2-amino-1,2,2-triphenylethanol, a crucial intermediate for synthesizing ligands used in asymmetric catalysis. []

Q9: How is this compound used in studies of samarium(II) reductants?

A: this compound acts as a model substrate for investigating the reactivity and electron-donating properties of samarium(II) complexes, such as SmI2. [, , ] These studies provide insights into the mechanism of electron transfer in samarium-mediated reactions.

Q10: Are there any computational studies on the reactivity of this compound?

A: Yes, reactive coarse-grained molecular dynamics (RCG) simulations have been used to study the SN2 reaction of this compound with an iodide ion in methanol. [] This method provides a computationally efficient way to investigate the reaction mechanism and dynamics.

Q11: What analytical techniques are used to quantify this compound in different matrices?

A: this compound can be analyzed using gas chromatography coupled with electron capture detection (GC-ECD) to determine its presence in water, serum, and urine samples. [] Additionally, it can be used as an internal standard in the analysis of methoxy groups in soil samples using GC. []

Q12: Has the environmental impact of this compound been studied?

A: Research has investigated the release of volatile iodinated hydrocarbons, including this compound, by marine macroalgae. [] These studies highlight the potential contribution of natural sources to the atmospheric burden of organoiodine compounds.

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